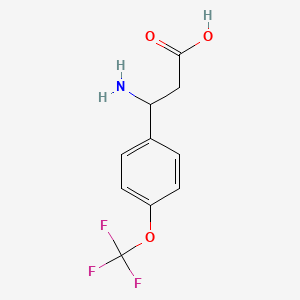
3-异氰酸甲酯
描述
Methyl isocyanate (CH3NCO) is a compound of significant interest in various fields, including organic chemistry, astrochemistry, and astrobiology. It has been detected in interstellar environments, such as comet 67P/Churyumov-Gerasimenko and around protostars, suggesting its role as a precursor in the formation of larger organic compounds, potentially including those with peptide bonds . Its presence and behavior in these environments provide insights into the chemical processes that occur in space and contribute to our understanding of the origins of life.
Synthesis Analysis
The synthesis of methyl isocyanate-related compounds has been explored in several studies. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs have been prepared from corresponding precursors and used as versatile synthons for the preparation of various heterocyclic systems . Additionally, methyl 3-aryl-2-thiocyanatopropanoates have been synthesized and used to form thiazol-4-ones, indicating the reactivity and utility of methyl isocyanate derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of methyl isocyanate has been characterized using highly correlated ab initio methods. The molecule presents a bend skeleton, and in the case of methyl isocyanate, the methyl group barrier is so low that the internal top can be considered a free rotor . This flexibility in the molecular structure could have implications for its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Methyl isocyanate has been shown to form in the solid state through reactions such as CH3 and (H)NCO recombinations, as indicated by cryogenic UHV experiments and VUV irradiation of CH4:HNCO mixtures at 20 K . This suggests that methyl isocyanate can be synthesized through various chemical pathways, including those that may occur in interstellar ices.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl isocyanate have been studied under astrophysical conditions. Infrared spectra of solid CH3NCO have revealed a characteristic multiplet feature attributed to the antisymmetric stretching of the NCO group, and a phase transition from amorphous to crystalline methyl isocyanate has been observed at around 90 K . These properties are crucial for identifying methyl isocyanate in space and understanding its behavior under different environmental conditions.
科学研究应用
1. 天体物理意义
异氰酸甲酯 (CH3NCO) 是天体物理学中的一个重要化合物。它已被发现存在于各种宇宙环境中,表明它作为形成复杂有机分子的前体,包括具有肽键的有机分子。研究已经观测到异氰酸甲酯存在于大质量原恒星和彗星等环境中。这些发现强调了它在宇宙中形成生命起源前分子的潜在作用 (Ligterink 等人,2017), (Majumdar 等人,2017)。
2. 甲烷氧化菌中的生物标记脂质
异氰酸甲酯衍生物被探索作为某些细菌中的生物标记脂质。例如,在厌氧甲烷氧化菌 Methylomirabilis oxyfera 中发现的细菌合泛醇 (BHP),表明在缺氧环境中产生了 3-甲基藿烷类。这些发现对于理解细菌产生生物标记脂质及其在环境和地质研究中的潜在用途具有重要意义 (Kool 等人,2014)。
3. 农业应用
异氰酸甲酯衍生物,如异硫氰酸甲酯,在农业中用作熏蒸剂。它们在大气化学中的作用,特别是它们的光解和从大气中去除,是一个研究课题。了解这些化合物的环境影响和降解途径对于农业实践和环境保护至关重要 (Alvarez & Moore,1994)。
4. 遗传毒性的影响
对异氰酸甲酯的研究表明,它有能力影响染色体结构,而不会诱导基因突变。这些发现对于了解异氰酸酯的遗传毒性和它们在职业或意外接触中的潜在健康影响具有重要意义 (Shelby 等人,1987)。
5. 在生物燃料生产中的潜力
对戊醇异构体的研究,包括异氰酸甲酯的衍生物,显示出在生物燃料应用中的前景。对微生物菌株进行代谢工程以产生这些异构体可能会带来可持续能源的突破 (Cann & Liao,2009)。
属性
IUPAC Name |
methyl 3-isocyanatopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-9-5(8)2-3-6-4-7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTHBWIACSBXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377743 | |
| Record name | methyl 3-isocyanatopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-isocyanatopropanoate | |
CAS RN |
50835-77-3 | |
| Record name | methyl 3-isocyanatopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(ethoxycarbonyl)-7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B1304530.png)
![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)









